N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(4-methoxyphenyl)propanamide
Description
N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(4-methoxyphenyl)propanamide is a pyrazolo[3,4-b]pyridine derivative characterized by a fused bicyclic core with methyl substituents at the 1- and 5-positions and a 6-oxo group. The 3-position is functionalized with a propanamide linker bearing a 4-methoxyphenyl moiety.
Properties
IUPAC Name |
N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-11-10-14-16(21-22(2)17(14)20-18(11)24)19-15(23)9-6-12-4-7-13(25-3)8-5-12/h4-5,7-8,11H,6,9-10H2,1-3H3,(H,20,24)(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUCNCYBWMQJRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(NC1=O)N(N=C2NC(=O)CCC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . They are also known to bind with high affinity to multiple receptors .
Pyrazolo[3,4-d]pyrimidine derivatives have been discovered as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . Some of these compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .
Biological Activity
N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(4-methoxyphenyl)propanamide is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed examination of its biological activity, synthesis methods, and relevant case studies.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of 302.33 g/mol. The structure features a tetrahydro-pyrazolo-pyridine core linked to a propanamide moiety and a methoxyphenyl group. The presence of nitrogen in the heterocyclic ring enhances its interaction potential with biological targets.
Biological Activities
The biological activities associated with this compound include:
- Antimicrobial Activity : Pyrazolo[3,4-b]pyridines have been reported to exhibit significant antimicrobial properties. Studies have shown that derivatives can inhibit bacterial growth and are effective against various pathogens .
- Analgesic Effects : The compound has been investigated for its analgesic properties, showing promise in pain relief applications through modulation of pain pathways .
- Anti-inflammatory Properties : Research indicates that pyrazolo[3,4-b]pyridine derivatives can reduce inflammation by inhibiting specific inflammatory mediators .
- CNS Activity : Some studies suggest anxiolytic and antidepressant-like effects in animal models, indicating potential for treating mood disorders .
Synthesis Methods
The synthesis of this compound typically involves:
- Condensation Reactions : Utilizing 3-methyl-1-phenyl-1H-pyrazolo-5-amine with activated carbonyl compounds.
- Microwave-Assisted Techniques : These methods enhance yield and reduce reaction times significantly .
- One-Pot Syntheses : Simplifying the process by combining multiple steps into one reaction vessel to improve efficiency .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of related compounds:
- Inhibition of Phosphodiesterase (PDE) : Research on similar pyrazolo compounds has demonstrated potent inhibition of PDE enzymes involved in inflammatory responses. For example, one derivative showed an IC50 value as low as 0.44 µM against human eosinophil PDE .
- Animal Model Studies : In vivo studies have shown that certain pyrazolo derivatives significantly reduce eosinophil and neutrophil responses in models of airway obstruction .
- Structure-Activity Relationship (SAR) : Investigations into various substituents on the pyrazolo ring have elucidated how modifications can enhance or diminish biological activity .
Comparative Table of Biological Activities
Scientific Research Applications
N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(4-methoxyphenyl)propanamide exhibits a range of biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial for the development of anti-inflammatory drugs .
- Anticancer Potential : Research indicates that derivatives of pyrazolo compounds have shown promise in inhibiting the proliferation of cancer cell lines such as K562 and MCF-7. The structural modifications can enhance their efficacy against various cancer types .
Applications in Medicinal Chemistry
The compound's unique structure allows for various applications in medicinal chemistry:
- Drug Development : Due to its potential anti-inflammatory and anticancer activities, it serves as a lead compound for the development of new therapeutic agents.
- Molecular Docking Studies : In silico studies have been conducted to evaluate the binding affinity of this compound with specific biological targets. These studies are vital for optimizing the structure for enhanced biological activity .
- Functionalization : The presence of multiple functional groups in its structure allows for further derivatization to improve solubility and bioavailability.
Case Studies and Research Findings
Several case studies have explored the applications and efficacy of this compound:
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table highlights critical distinctions between the target compound and its closest analog from the evidence:
Substituent Effects on Properties
- Methyl Position : The 1,5-dimethyl configuration in the target compound vs. 1,4-dimethyl in the analog may influence ring conformation and intermolecular interactions. For example, steric hindrance near the 5-position could affect binding affinity in biological systems.
- Propanamide Substituents: 4-Methoxyphenyl (Target): The electron-donating methoxy group increases lipophilicity compared to polar groups but may enhance solubility in polar aprotic solvents.
Broader Context of Heterocyclic Analogues
- Imidazo[1,2-a]pyridine Derivatives: Compounds like diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () exhibit distinct electronic profiles due to their nitro and cyano substituents.
- Triazolothiadiazoles : emphasizes that alkyl/aryl substituents on heterocycles modulate lipophilicity and bioactivity. This supports the hypothesis that the target compound’s 4-methoxyphenyl group balances solubility and membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
